molecular formula C12H10F2N4O2 B1194068 2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide

2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide

Cat. No. B1194068
M. Wt: 280.23 g/mol
InChI Key: LTGSQWQGPXSEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Synthesis and Imaging Applications

2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound structurally similar to the requested benzamide, was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole. It served as a potential PET agent for imaging B-Raf(V600E) in cancers. The synthesis involved multiple steps, resulting in a precursor used for radiolabeling. The final tracer was prepared with high radiochemical yield and specific activity, highlighting its potential in oncological imaging (Wang et al., 2013).

Medicinal Chemistry and Biological Evaluation

A series of benzamide derivatives structurally related to the requested compound were synthesized using 4-aminophenazone (antipyrine). These compounds were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases. The study provided insights into the biological activities of these benzamide derivatives, indicating their relevance in medicinal chemistry and potential to bind nucleotide protein targets (Saeed et al., 2015).

Antibacterial and Antifungal Applications

Various studies focused on synthesizing and evaluating the biological activities of benzamide derivatives structurally similar to the requested compound. These studies revealed significant antibacterial and antifungal activities, with some compounds exhibiting promising results against specific pathogens. The research also involved QSAR studies, molecular docking, and structure-activity relationship analysis, providing valuable insights into the therapeutic potential of these compounds (Palkar et al., 2017; Du et al., 2015; Hebishy et al., 2020; Bondock et al., 2016; Nayak et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to the requested benzamide were extensively studied. These studies not only provided novel synthetic routes but also detailed the intermolecular interactions, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of these compounds. Such comprehensive studies are crucial for understanding the structural aspects and potential applications of these compounds in various fields (Saeed et al., 2020; Surmont et al., 2011).

properties

Product Name

2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide

Molecular Formula

C12H10F2N4O2

Molecular Weight

280.23 g/mol

IUPAC Name

2,4-difluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C12H10F2N4O2/c1-6-4-10(18-17-6)15-12(20)16-11(19)8-3-2-7(13)5-9(8)14/h2-5H,1H3,(H3,15,16,17,18,19,20)

InChI Key

LTGSQWQGPXSEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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